Cas no 860784-81-2 (2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)

2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a structurally distinct triazolone derivative with potential applications in pharmaceutical and agrochemical research. Its unique combination of a cyclopropylmethyl group and a 3-methoxyphenyl substituent contributes to enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound's rigid triazolone core offers opportunities for further functionalization, while the methoxy group may influence solubility and binding affinity in biological systems. Its well-defined molecular architecture allows for precise modifications, supporting its use in structure-activity relationship studies. The compound is typically handled under controlled conditions due to its specialized nature, requiring standard laboratory precautions for storage and handling.
2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure
860784-81-2 structure
Product Name:2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No:860784-81-2
MF:C14H17N3O2
MW:259.303683042526
MDL:MFCD03787654
CID:5026884
Update Time:2026-02-28

2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 1-(cyclopropylmethyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
    • MDL: MFCD03787654
    • Inchi: 1S/C14H17N3O2/c1-10-15-16(9-11-6-7-11)14(18)17(10)12-4-3-5-13(8-12)19-2/h3-5,8,11H,6-7,9H2,1-2H3
    • InChI Key: OPRIVBHMKFTFBT-UHFFFAOYSA-N
    • SMILES: O=C1N(C2C=CC=C(C=2)OC)C(C)=NN1CC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 392
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.1

2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB299256-100 mg
2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one; .
860784-81-2
100mg
€221.50 2023-04-26
abcr
AB299256-100mg
2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one; .
860784-81-2
100mg
€283.50 2025-04-16
Key Organics Ltd
12T-0319-1MG
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
860784-81-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
12T-0319-5MG
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
860784-81-2 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
12T-0319-10MG
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
860784-81-2 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
12T-0319-50MG
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
860784-81-2 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
12T-0319-100MG
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
860784-81-2 >90%
100mg
£146.00 2025-02-09
Ambeed
A893936-1g
1-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
860784-81-2 90%
1g
$350.0 2025-04-16
Ambeed
A893936-1g
1-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
860784-81-2 90%
1g
$350.0 2025-04-16

2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:860784-81-2)2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Order Number:A1182539
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:50
Price ($):315.0
Email:sales@amadischem.com

Additional information on 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Professional Introduction to Compound with CAS No. 860784-81-2 and Product Name: 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

The compound with the CAS number 860784-81-2 and the product name 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of 1,2,4-triazolones, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a cyclopropylmethyl group and a 3-methoxyphenyl moiety, contribute to its unique chemical properties and biological relevance.

Recent studies have highlighted the importance of 1,2,4-triazolones as scaffolds for developing novel therapeutic agents. These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure combines these functionalities in a way that suggests potential for further exploration in drug discovery. The cyclopropylmethyl group is known for its ability to enhance metabolic stability and bioavailability, while the 3-methoxyphenyl substituent can influence binding affinity and selectivity in biological targets.

In the context of modern pharmaceutical research, the development of new molecular entities with improved pharmacokinetic profiles is crucial. The 1,2,4-triazolone core provides a versatile platform for modulating biological activity through structural modifications. The specific arrangement of functional groups in 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one makes it an intriguing candidate for further investigation. Researchers have been particularly interested in its potential as a precursor for more complex derivatives that could exhibit enhanced efficacy and reduced toxicity.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclopropylmethyl group necessitates careful handling to ensure regioselectivity and yield optimization. Similarly, the incorporation of the 3-methoxyphenyl moiety demands attention to detail to avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that derivatives of 1,2,4-triazolones may offer novel mechanisms of action against various diseases. The structural motif present in 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suggests that it could interact with biological targets in unique ways. This has prompted investigations into its interactions with enzymes and receptors relevant to human health.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential lead structures. By leveraging these tools, researchers can accelerate the drug discovery process and reduce experimental costs. The integration of experimental data with computational predictions has led to more informed decisions regarding structural modifications.

Preclinical studies are essential for evaluating the safety and efficacy of new chemical entities before they progress to human trials. The preliminary data on 2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been promising in terms of its biological activity profile. These findings have generated interest among academic researchers and pharmaceutical companies alike.

The future direction of research on this compound will likely involve exploring its pharmacological properties further. Investigating its interactions with specific proteins and enzymes will provide insights into its mechanism of action. Additionally, studying its metabolic pathways will help in understanding how it is processed within the body.

The development of novel therapeutic agents is a complex but rewarding endeavor. Compounds like 860784-81-2, which combine innovative structural features with demonstrated biological activity, represent significant progress in medicinal chemistry. As research continues to uncover new applications for this class of molecules, it is likely that derivatives will be developed for a variety of therapeutic indications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:860784-81-2)2-(Cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
A1182539
Purity:99%
Quantity:1g
Price ($):315.0
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